molecular formula C17H20N2 B1265493 1-benzhydryl-N-methylazetidin-3-amine CAS No. 69159-49-5

1-benzhydryl-N-methylazetidin-3-amine

Cat. No. B1265493
M. Wt: 252.35 g/mol
InChI Key: FQFKVNTZBGKHLL-UHFFFAOYSA-N
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Patent
US08217029B2

Procedure details

To a solution of methanesulfonic acid 1-benzhydryl-azetidin-3-yl ester (commercial, 40 g, 126 mmol) in i-PrOH (440 mL) was added methylamine (41% in water, 320 mL). The mixture was heated in a 1.6 L-Parr reactor for 3.5 h at 75° C. (1.5-2 bar). After cooling to rt the solution was concentrated, diluted with water and extracted with DCM. The combined org. phases were washed with brine, dried over MgSO4 and concentrated. The residue was suspended in TBME (150 mL) and treated with AcOH (7.28 mL, 126 mmol). The mixture was stirred for 1 h at rt and the resulting crystals were filtered, washed with TBME and dried under HV to afford the title intermediate as its AcOH salt (15.07 g, 38%).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
reactant
Reaction Step One
Quantity
440 mL
Type
solvent
Reaction Step One
Name
Quantity
7.28 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([N:14]1[CH2:17][CH:16](OS(C)(=O)=O)[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:23][NH2:24].CC(O)=O>CC(O)C>[CH:1]([N:14]1[CH2:17][CH:16]([NH:24][CH3:23])[CH2:15]1)([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)OS(=O)(=O)C
Name
Quantity
320 mL
Type
reactant
Smiles
CN
Name
Quantity
440 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
7.28 mL
Type
reactant
Smiles
CC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to rt the solution
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
phases were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
the resulting crystals were filtered
WASH
Type
WASH
Details
washed with TBME
CUSTOM
Type
CUSTOM
Details
dried under HV

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1CC(C1)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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